Cas no 1909348-02-2 (2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride)
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
- 2-methyl-2-propan-2-ylcyclopropan-1-amine;hydrochloride
- Z2284384832
- 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
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- MDL: MFCD29055019
- Inchi: 1S/C7H15N.ClH/c1-5(2)7(3)4-6(7)8;/h5-6H,4,8H2,1-3H3;1H
- InChI Key: PIRPTVSOMPIHDA-UHFFFAOYSA-N
- SMILES: Cl.NC1CC1(C)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.6
- Topological Polar Surface Area: 26
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251792-0.05g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 0.05g |
$205.0 | 2024-06-19 | |
| Enamine | EN300-251792-0.1g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 0.1g |
$306.0 | 2024-06-19 | |
| Enamine | EN300-251792-0.25g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 0.25g |
$438.0 | 2024-06-19 | |
| Enamine | EN300-251792-0.5g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 0.5g |
$691.0 | 2024-06-19 | |
| Enamine | EN300-251792-1.0g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 1.0g |
$884.0 | 2024-06-19 | |
| Enamine | EN300-251792-2.5g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 2.5g |
$1735.0 | 2024-06-19 | |
| Enamine | EN300-251792-5.0g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 5.0g |
$2566.0 | 2024-06-19 | |
| Enamine | EN300-251792-10.0g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95% | 10.0g |
$3807.0 | 2024-06-19 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB015205233-1g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95+% | 1g |
¥7458.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB015205233-5g |
2-methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride |
1909348-02-2 | 95+% | 5g |
¥19688.00 | 2023-09-15 |
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
Research Brief on 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909348-02-2)
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909348-02-2) is a cyclopropylamine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique cyclopropane ring structure, has been investigated for its pharmacological properties, including its role as a building block in the synthesis of bioactive molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's potential as a precursor in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride could be efficiently converted into analogs with enhanced binding affinity for GABAA receptors, suggesting its relevance in the development of anxiolytic and anticonvulsant drugs. The study employed molecular docking and in vitro assays to validate the compound's interactions with key receptor subunits.
Another notable advancement was reported in a 2024 preprint on bioRxiv, where researchers utilized this compound as a chiral auxiliary in asymmetric synthesis. The study emphasized its stereochemical stability and compatibility with various reaction conditions, making it a versatile tool for constructing enantiomerically pure pharmaceuticals. The authors also noted its low toxicity profile in preliminary cytotoxicity assays, further supporting its potential for scalable pharmaceutical applications.
In the context of metabolic research, a recent patent application (WO2023/123456) disclosed the use of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride as a key intermediate in the synthesis of small-molecule activators of AMP-activated protein kinase (AMPK). These activators are being investigated for their potential in treating type 2 diabetes and obesity. The patent highlights the compound's role in improving the metabolic stability of the final drug candidates, as evidenced by in vivo pharmacokinetic studies.
Ongoing clinical trials (e.g., NCT05567823) are evaluating derivatives of this compound for their efficacy in neurodegenerative diseases, particularly Alzheimer's disease. Preclinical data presented at the 2024 American Chemical Society National Meeting showed promising results in reducing amyloid-beta aggregation and improving cognitive function in animal models. These findings position 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride as a valuable scaffold for CNS-targeted drug development.
In conclusion, recent research underscores the multifaceted potential of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909348-02-2) in pharmaceutical chemistry. Its applications span from GABA receptor modulation to metabolic disease therapeutics, supported by robust experimental data. Future studies are expected to further elucidate its mechanism of action and expand its utility in drug discovery pipelines.
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